molecular formula C12H12O4 B187845 Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-40-3

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B187845
CAS No.: 7287-40-3
M. Wt: 220.22 g/mol
InChI Key: KSNVFCJUBJUTPF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It is a benzofuran derivative, which means it contains a benzofuran ring—a fused ring system consisting of a benzene ring and a furan ring. This compound is known for its potential biological activities and is used in various scientific research applications.

Future Directions

Benzofuran derivatives, including ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, are of interest in various fields of research due to their diverse biological activities . Future research may focus on exploring their potential applications in areas such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a unique chemical compound with a molecular weight of 220.22 The primary targets of this compound are currently unknown

Mode of Action

It’s known that benzofuran compounds, which this compound is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

Benzofuran derivatives have been found to have significant biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities of benzofuran compounds , it is plausible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives, to which this compound belongs, have a wide range of biological and pharmacological activities

Cellular Effects

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The specific impact of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate on cell signaling pathways, gene expression, and cellular metabolism remains to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as zinc chloride or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-2-methyl-1-benzofuran-3-carboxylate, while reduction of the ester group can produce 5-hydroxy-2-methyl-1-benzofuran-3-methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVFCJUBJUTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223167
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7287-40-3
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name 7287-40-3
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Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
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Record name ETHYL 5-HYDROXY-2-METHYL-3-BENZOFURANCARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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